Bienvenue dans la boutique en ligne BenchChem!

Ethyl cinnoline-3-carboxylate

Pain TRPV1 antagonist Structure-activity relationship

Ethyl cinnoline-3-carboxylate (CAS 67080-45-9, molecular formula C₁₁H₁₀N₂O₂, molecular weight 202.21 g/mol) is a heterobicyclic aromatic compound belonging to the cinnoline (1,2-benzodiazine) family. The cinnoline scaffold is an isosteric relative of quinoline and isoquinoline, distinguished by its vicinal dinitrogen arrangement that imparts distinct electronic properties and hydrogen-bonding capabilities.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 67080-45-9
Cat. No. B3060705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cinnoline-3-carboxylate
CAS67080-45-9
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N=N1
InChIInChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-8-5-3-4-6-9(8)12-13-10/h3-7H,2H2,1H3
InChIKeyPNBGALCIMPLCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Cinnoline-3-carboxylate (CAS 67080-45-9): Core Building Block Properties and Sourcing Specifications


Ethyl cinnoline-3-carboxylate (CAS 67080-45-9, molecular formula C₁₁H₁₀N₂O₂, molecular weight 202.21 g/mol) is a heterobicyclic aromatic compound belonging to the cinnoline (1,2-benzodiazine) family . The cinnoline scaffold is an isosteric relative of quinoline and isoquinoline, distinguished by its vicinal dinitrogen arrangement that imparts distinct electronic properties and hydrogen-bonding capabilities [1]. Commercially, this compound is supplied as a research-grade intermediate with a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical reports . Its ethyl ester moiety at the C-3 position renders it a versatile precursor for hydrolysis to the free carboxylic acid, amidation, or transesterification, enabling rapid diversification into bioactive cinnoline-3-carboxamide and cinnoline-3-carboxylic acid derivative libraries [2].

Why Ethyl Cinnoline-3-carboxylate Cannot Be Replaced by Generic Quinoline-3-carboxylate or Phthalazine Analogs


Although cinnoline, quinoline, and phthalazine share a benzofused diazine architecture, their distinct nitrogen atom positions produce fundamentally different electronic distributions, metabolic fates, and target-binding pharmacophores that preclude simple interchange [1]. Direct comparative studies demonstrate that cinnoline-based TRPV1 antagonists exhibit intermediate potency (IC₅₀ = 189 nM) between quinazoline (IC₅₀ = 42 nM) and phthalazine (IC₅₀ = 175 nM) cores carrying identical substituent patterns, confirming that the heterocyclic scaffold itself is a primary determinant of biological activity [2]. In antibacterial programs, cinnoline-3-carboxylic acid derivatives exhibit lower electron density on the 3-carboxyl and 4-oxo oxygen atoms compared to their quinoline and 1,8-naphthyridine counterparts, directly correlating with reduced in vitro antibacterial potency [3]. Conversely, in a PDE4 inhibitor series, replacing a quinoline template with the cinnoline isostere retained target potency while markedly improving the pharmacokinetic profile in non-human primates—a benefit only discernible through direct comparative evaluation [4]. These cross-chemotype differences mean that procurement decisions based solely on scaffold similarity risk selecting a compound with fundamentally mismatched activity, selectivity, or ADME properties.

Quantitative Differentiation Evidence for Ethyl Cinnoline-3-carboxylate Against Closest Analogs


TRPV1 Antagonist Pharmacophore Ranking: Cinnoline vs. Quinazoline, Phthalazine, and Quinoxaline Head-to-Head

In a systematic head-to-head comparison of bicyclic heteroaromatic pharmacophores as TRPV1 antagonists, the cinnoline-containing urea compound 30 exhibited an IC₅₀ of 189 ± 25 nM against human TRPV1, placing it between the more potent quinazoline analog 20a (IC₅₀ = 42 ± 6 nM) and the phthalazine regioisomer 24 (IC₅₀ = 175 ± 40 nM), while the quinoxaline derivative 28 was substantially weaker (IC₅₀ = 1700 ± 350 nM) [1]. All three cores—cinnoline, phthalazine, and quinoxaline—were ranked as approximately equipotent (cinnoline ≈ phthalazine ≈ quinoxaline) in their pharmacophoric contribution when normalized for substituent effects, and all were inferior to the quinazoline core [1].

Pain TRPV1 antagonist Structure-activity relationship Pharmacophore ranking

Human Neutrophil Elastase (HNE) Inhibition: Cinnoline Scaffold Potency-Stability Trade-off Against N-Benzoylindazoles

A series of cinnoline-based HNE inhibitors was evaluated for both inhibitory potency and aqueous chemical stability. The most potent cinnoline derivative, compound 18a, displayed an IC₅₀ of 56 nM against HNE with a hydrolytic half-life (t₁/₂) of 114 minutes in aqueous solution [1]. This represents a deliberate potency-stability trade-off: the cinnoline series exhibited lower HNE inhibitory potency compared to the previously reported N-benzoylindazole series by the same group, but demonstrated markedly increased aqueous stability, which is a critical parameter for reproducible in vitro assay performance and downstream lead optimization [1]. Reaction kinetics analysis confirmed these cinnoline derivatives act as reversible competitive inhibitors of HNE [1].

Inflammation Neutrophil elastase COPD Cystic fibrosis Enzyme inhibition

Antibacterial Activity and Electron Density: Cinnoline vs. Quinoline and 1,8-Naphthyridine Isosteres

A systematic SAR study compared 1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) derivatives built on four different heterocyclic cores: cinnoline, quinoline, 1,8-naphthyridine, and pyrido[2,3-c]pyridazine [1]. In vitro antibacterial testing of all 16 compounds, combined with Hückel molecular orbital calculations, revealed that electron density on the 3-carboxyl and 4-oxo oxygen atoms strongly correlated with antibacterial activity [1]. Quinolines and 1,8-naphthyridines exhibited higher electron densities on these oxygen atoms and correspondingly more potent antibacterial activity in vitro [1]. The cinnoline and pyrido[2,3-c]pyridazine derivatives showed lower electron densities and lower or absent antibacterial activity in vitro [1].

Antibacterial Quinolone isostere Structure-activity relationship Electron density Hückel MO

Metabolic Stability Advantage of Cinnoline Over Quinoline Template in PDE4 Inhibitor Optimization

During optimization of an oral PDE4 inhibitor series, the lead quinoline compound 1 underwent species-specific metabolic conversion to the quinolone metabolite 3 in cynomolgus monkey, identified as the major route of metabolism [1]. Switching the heterocyclic template from quinoline to cinnoline (compound 9) retained PDE4 inhibitory potency and selectivity while greatly improving the pharmacokinetic profile in cynomolgus monkey compared with compound 1 [1]. Additional SAR studies were subsequently directed at improving the aqueous solubility of cinnoline 9, demonstrating that the cinnoline core provided a superior starting point for multiparameter optimization [1].

PDE4 inhibitor Metabolic stability Species-specific metabolism Pharmacokinetics Respiratory disease

Commercial Purity and QC Documentation: Ethyl Cinnoline-3-carboxylate vs. Unspecified-Grade Cinnoline Building Blocks

Ethyl cinnoline-3-carboxylate (CAS 67080-45-9) is commercially supplied with a standard purity specification of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analytical reports . This level of documented purity and analytical characterization is essential for reproducible synthetic transformations, where residual impurities from lower-grade cinnoline esters can interfere with subsequent cyclization, coupling, or hydrolysis reactions [1]. In contrast, many substituted cinnoline-3-carboxylate analogs are available only at 95% purity without comprehensive QC documentation [1], creating risks of batch-to-batch variability in downstream synthetic yields and biological assay reproducibility.

Chemical procurement Quality control Building block HPLC purity Batch consistency

Highest-Value Application Scenarios for Ethyl Cinnoline-3-carboxylate Based on Quantitative Differentiation Evidence


Scaffold-Hopping in TRPV1 Antagonist Lead Optimization for Pain

Ethyl cinnoline-3-carboxylate serves as the entry point for synthesizing cinnoline-urea TRPV1 antagonists. The cinnoline core occupies an intermediate potency position (IC₅₀ = 189 nM) among diazine pharmacophores, offering a balanced profile relative to the highly potent but poorly soluble quinazoline core [1]. For programs experiencing solubility-limited exposure with quinazoline leads, a scaffold-hop to the cinnoline series—accessible via this ethyl ester intermediate—provides a chemically tractable path to rebalance potency and developability without abandoning the TRPV1 target class. The Gomtsyan et al. (2005) dataset provides the quantitative potency ranking to justify this scaffold-hopping strategy in grant applications, project proposals, and procurement justifications [1].

HNE Inhibitor Development with Prioritized Chemical Stability

For teams developing reversible competitive HNE inhibitors targeting inflammatory diseases (COPD, cystic fibrosis, acute lung injury), the cinnoline scaffold documented by Giovannoni et al. (2016) offers a deliberate stability-forward profile: compound 18a achieves an IC₅₀ of 56 nM with an aqueous half-life of 114 minutes [1]. Ethyl cinnoline-3-carboxylate can be hydrolyzed to the free acid and further elaborated to access this chemotype. This scenario is specifically indicated when previous efforts with N-benzoylindazole HNE inhibitors have been limited by compound instability in assay media or formulation buffers [1].

PDE4 Inhibitor Programs Requiring Improved Primate Pharmacokinetics

The demonstration by Lunniss et al. (2009) that replacing a quinoline PDE4 inhibitor template with a cinnoline isostere (compound 9) greatly improved pharmacokinetics in cynomolgus monkey while retaining potency and selectivity provides a validated precedent for scaffold replacement [1]. Ethyl cinnoline-3-carboxylate is a suitable starting material for constructing such cinnoline-based PDE4 inhibitors in programs where species-specific aldehyde oxidase metabolism of the quinoline core has been identified as a development-limiting liability [1].

Kinase Inhibitor Library Synthesis Leveraging the Cinnoline-3-carboxamide Motif

The discovery that 3-cinnoline carboxamides yield highly potent and selective ATM kinase inhibitors (ATM cell IC₅₀ = 0.0028 μM) with favorable oral pharmacokinetics and in vivo efficacy in tumor xenograft models [1] validates the broader utility of the cinnoline-3-carboxylate scaffold for kinase inhibitor design. Additionally, cinnoline-3-carboxamides have been reported as potent LRRK2 inhibitors for Parkinson's disease research [2]. Ethyl cinnoline-3-carboxylate provides a direct route to diverse cinnoline-3-carboxamide libraries via ester hydrolysis followed by amide coupling, making it a strategic procurement choice for kinase-focused medicinal chemistry groups building DNA damage response (DDR) or neurodegeneration-targeted compound collections [1][2].

Quote Request

Request a Quote for Ethyl cinnoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.